molecular formula C20H28ClF3N2O B4776634 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea

Cat. No. B4776634
M. Wt: 404.9 g/mol
InChI Key: IEWPDFILXLGFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU is a urea-based compound that has a unique structure and properties that make it a promising candidate for a range of research applications.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea acts as a potent antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel that is involved in various physiological processes, including inflammation and pain. By blocking the P2X7 receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and reducing pain. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is its ability to selectively target the P2X7 receptor, making it a promising candidate for the development of new therapeutic agents. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is also relatively easy to synthesize and purify, making it accessible for use in research laboratories. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea. One area of interest is the development of new N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea's potential applications in the field of materials science and catalysis continue to be an area of active research.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been extensively studied for its potential applications in various scientific fields, including organic chemistry, materials science, and pharmacology. In organic chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been used as a ligand in catalytic reactions due to its unique structural properties. In materials science, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been studied for its potential use in the synthesis of novel polymers and materials. In pharmacology, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been studied for its potential use as a therapeutic agent due to its ability to interact with specific receptors in the body.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclododecylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClF3N2O/c21-17-13-12-15(20(22,23)24)14-18(17)26-19(27)25-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-14,16H,1-11H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWPDFILXLGFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cyclododecylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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